molecular formula C17H24N4O6 B2440003 N-cyclopentyl-2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate CAS No. 1351620-14-8

N-cyclopentyl-2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

Cat. No.: B2440003
CAS No.: 1351620-14-8
M. Wt: 380.401
InChI Key: DCLWCGKWHYEFLH-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C17H24N4O6 and its molecular weight is 380.401. The purity is usually 95%.
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Properties

IUPAC Name

N-cyclopentyl-2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2.C2H2O4/c20-13(16-12-3-1-2-4-12)9-19-7-11(8-19)15-17-14(18-21-15)10-5-6-10;3-1(4)2(5)6/h10-12H,1-9H2,(H,16,20);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLWCGKWHYEFLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4CC4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopentyl-2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C10_{10}H15_{15}N3_3O
  • Molecular Weight : 193.25 g/mol
  • CAS Number : 1878399-07-5

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antioxidant Activity : Compounds with oxadiazole moieties have shown significant antioxidant properties, which may help mitigate oxidative stress in cells .
  • Anti-inflammatory Effects : The presence of azetidine and oxadiazole rings suggests potential anti-inflammatory activity, possibly through the inhibition of pro-inflammatory cytokines .

In Vitro Studies

In vitro studies have demonstrated that related compounds can:

  • Inhibit Cell Proliferation : Certain derivatives have been shown to reduce the proliferation of cancer cell lines by inducing apoptosis.
  • Modulate Signaling Pathways : These compounds may affect pathways such as NF-kB and MAPK, leading to reduced inflammation and cancer progression .

In Vivo Studies

In vivo experiments involving animal models have illustrated the following effects:

  • Renal Protection : Some studies suggest that compounds with similar structures can protect against kidney damage by reducing calcium oxalate crystal formation .
  • Diuretic Effects : Certain derivatives have demonstrated diuretic properties, which can be beneficial in managing conditions like hypertension .

Case Study 1: Antioxidant Activity

A study investigated the antioxidant effects of compounds containing oxadiazole rings. Results indicated that these compounds significantly reduced reactive oxygen species (ROS) levels in renal cells, suggesting protective effects against oxidative damage .

Case Study 2: Anti-urolithiasis Potential

Research focused on the potential of similar compounds to prevent kidney stone formation. The findings revealed that these compounds inhibited calcium oxalate crystallization and reduced crystal size, thereby minimizing renal damage in animal models .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
Compound AAntioxidantReduces ROS levels
Compound BAnti-inflammatoryInhibits NF-kB signaling
Compound CAnti-urolithiasisInhibits calcium oxalate crystallization

Scientific Research Applications

Synthesis and Characterization

Synthesis typically involves multi-step reactions starting from simpler precursors. In the case of oxadiazole derivatives, methods often include cyclization reactions involving hydrazines or hydrazones with carboxylic acids or their derivatives . Characterization techniques such as FT-IR spectroscopy, NMR (both 1H^{1}H and 13C^{13}C), and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Anticancer Activity

Numerous studies have indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives similar to N-cyclopentyl-2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate have been screened for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives has been explored extensively. These compounds may inhibit key inflammatory pathways, making them candidates for treating conditions like arthritis or other inflammatory diseases .

Antidiabetic Properties

Research has also shown that certain 1,2,4-oxadiazole derivatives possess antidiabetic effects by enhancing insulin sensitivity and glucose uptake in cells. This makes them valuable in the development of new therapeutic agents for managing diabetes .

Case Studies and Research Findings

Study Focus Findings
Study 1 Synthesis of oxadiazole derivativesIdentified significant anticancer activity against various cell lines.
Study 2 Anti-inflammatory propertiesDemonstrated inhibition of lipoxygenase activity in vitro.
Study 3 Antidiabetic effectsShowed improved glucose metabolism in diabetic models.

Q & A

Basic Research Questions

Q. What are the key structural features and functional groups in N-cyclopentyl-2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate, and how do they influence its reactivity?

  • Answer : The compound contains a cyclopentyl group, an azetidine ring fused to a 3-cyclopropyl-1,2,4-oxadiazole moiety, and an acetamide backbone. The oxadiazole ring contributes to π-π stacking and hydrogen bonding, while the azetidine enhances conformational rigidity. The oxalate counterion improves solubility. Functional groups like the amide bond and oxadiazole dictate reactivity in nucleophilic substitutions or hydrolytic pathways. Structural characterization typically employs NMR (1H/13C), IR spectroscopy , and mass spectrometry to confirm regiochemistry and purity .

Q. What are the critical steps and optimization parameters for synthesizing this compound?

  • Answer : Synthesis involves:

  • Step 1 : Cyclization of 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid derivatives.
  • Step 2 : Coupling the oxadiazole-azetidine intermediate with N-cyclopentyl-2-chloroacetamide via nucleophilic substitution.
  • Step 3 : Salt formation with oxalic acid.
    Key parameters include:
  • Temperature control (60–80°C for cyclization, room temperature for coupling).
  • Solvent selection (DMF or THF for polar intermediates).
  • Purification via column chromatography or recrystallization .

Q. How can researchers assess the compound’s stability under varying pH, temperature, and light conditions?

  • Answer : Stability studies use accelerated degradation protocols :

  • Thermal stability : Incubate at 40–60°C for 14 days (monitor via HPLC).
  • Photostability : Expose to UV-Vis light (ICH Q1B guidelines).
  • pH stability : Test in buffers (pH 1–9) to identify hydrolytic degradation products.
    Oxadiazole rings are prone to hydrolysis under acidic/basic conditions, while azetidine stability depends on steric protection .

Advanced Research Questions

Q. How can contradictions in pharmacological data (e.g., target affinity vs. in vivo efficacy) be resolved for this compound?

  • Answer : Discrepancies may arise from:

  • Off-target interactions : Use selectivity profiling (kinase/GPCR panels) and CRISPR/Cas9 knockout models to validate target specificity.
  • Metabolic instability : Perform microsomal stability assays (e.g., liver microsomes + NADPH) and correlate with pharmacokinetic (PK) studies .
  • Formulation issues : Optimize delivery via nanoparticle encapsulation or prodrug strategies to enhance bioavailability .

Q. What computational strategies are recommended to elucidate its interaction with biological targets?

  • Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., enzymes/receptors).
  • Molecular dynamics (MD) simulations : Analyze stability of ligand-target complexes (GROMACS/AMBER).
  • QSAR modeling : Corrogate substituent effects (e.g., cyclopropyl vs. methyl groups) on activity.
    Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can synthetic routes be modified to improve pharmacokinetic properties (e.g., solubility, metabolic resistance)?

  • Answer :

  • Solubility enhancement : Introduce polar groups (e.g., hydroxyls) or replace the oxalate salt with mesylate or tosylate .
  • Metabolic stability : Replace labile groups (e.g., cyclopropyl with trifluoromethyl) or employ deuterium isotope effects at metabolically vulnerable positions.
  • Prodrug design : Mask the amide group as an ester or carbamate for delayed release .

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